molecular formula C13H10N2O3S2 B12939303 1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one CAS No. 113699-54-0

1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B12939303
CAS No.: 113699-54-0
M. Wt: 306.4 g/mol
InChI Key: LPSPZMPOYCAXAQ-UHFFFAOYSA-N
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Description

1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound featuring an imidazolidin-4-one core modified with a naphthalene-1-sulfonyl group at the N1 position and a thiocarbonyl (C=S) group at the C2 position. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. The naphthalene moiety enhances aromatic stacking interactions, while the sulfonyl group contributes to polarity and hydrogen-bonding capabilities.

Properties

CAS No.

113699-54-0

Molecular Formula

C13H10N2O3S2

Molecular Weight

306.4 g/mol

IUPAC Name

1-naphthalen-1-ylsulfonyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H10N2O3S2/c16-12-8-15(13(19)14-12)20(17,18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,16,19)

InChI Key

LPSPZMPOYCAXAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=S)N1S(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylsulfonyl)-2-thioxoimidazolidin-4-one typically involves the reaction of naphthalene-1-sulfonyl chloride with 2-thioxoimidazolidin-4-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylsulfonyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced thioxoimidazolidinones, and various substituted naphthalene derivatives .

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Notable Properties/Activities Reference
1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one Naphthalene-1-sulfonyl at N1 C₁₃H₁₀N₂O₃S₂ 330.37 Hypothesized enhanced aromatic interactions due to naphthalene
1-(2,5-Dimethylbenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one 2,5-Dimethylbenzenesulfonyl at N1 C₁₅H₂₀N₂O₃S₂ 340.46 Increased steric bulk; potential metabolic stability
3-(4-Methylphenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one 4-Methylphenyl at C3, isopropyl at C5 C₁₃H₁₆N₂OS 248.34 Compact hydrophobic substituents; possible CNS activity
5-((6-Bromo-quinolin-2-one-3-yl)methylene)-2-sulfanylideneimidazolidin-4-one Quinoline-methylene at C5 C₁₃H₈BrN₃O₂S 348.18 Antimicrobial activity (MIC < 1 µg/mL against S. aureus)
1-Benzyl-3-(3-chloro-4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one Benzyl at N1, chloro-methoxyphenyl at C3 C₁₈H₁₇ClN₂O₂S 361.87 Anti-Trypanosoma brucei activity (IC₅₀ = 0.8 µM)

A. Aromatic Substituent Effects

  • Naphthalene vs. Benzene Sulfonyl Groups : The naphthalene-1-sulfonyl group in the target compound provides extended π-conjugation compared to smaller benzenesulfonyl derivatives (e.g., ). This likely enhances binding to aromatic protein pockets, as seen in kinase inhibitors .
  • Quinoline Hybrids: Compounds like 5-((6-bromo-quinolin-2-one-3-yl)methylene)-2-sulfanylideneimidazolidin-4-one () demonstrate that fused aromatic systems (quinoline) significantly boost antimicrobial potency, suggesting that the naphthalene group in the target compound may similarly enhance bioactivity .

B. Substituent Position and Activity

  • N1 Modifications : Benzyl or substituted benzyl groups at N1 (e.g., ) improve antiparasitic activity, while sulfonyl groups (as in the target compound) may enhance solubility and target selectivity .

C. Thiocarbonyl (C=S) vs. Carbonyl (C=O)

The thiocarbonyl group in 2-sulfanylideneimidazolidin-4-ones increases electron delocalization and hydrogen-bond acceptor strength compared to carbonyl analogs (e.g., 1-acetyl derivatives in ). This enhances interactions with cysteine residues in enzymes, as observed in thioredoxin inhibitors .

Physicochemical and Spectral Comparisons

  • Melting Points: Derivatives with rigid aromatic substituents (e.g., quinoline hybrids in ) exhibit high melting points (>300°C), suggesting similar thermal stability for the naphthalene-sulfonyl analog .
  • Spectroscopic Signatures: IR: Thiocarbonyl (C=S) stretches appear at ~1220 cm⁻¹ across analogs (), while carbonyl (C=O) stretches (e.g., imidazolidinone C4=O) occur at ~1725 cm⁻¹ . NMR: Naphthalene protons in the target compound would resonate downfield (δ 7.5–8.5 ppm), akin to quinoline protons in (δ 7.29–8.40 ppm) .

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